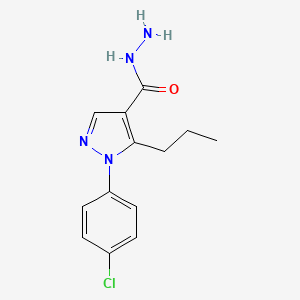

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid hydrazide

Descripción general

Descripción

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid hydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid hydrazide typically involves the reaction of 4-chlorophenylhydrazine with 5-propyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Cyclization to Oxadiazoles

The hydrazide group (-CONHNH₂) undergoes cyclization with substituted benzoic acids or under dehydrating conditions to form 1,3,4-oxadiazole derivatives. For example:

-

Reaction : Treatment with POCl₃ or PCl₅ at 120–140°C leads to intramolecular cyclization.

-

Product : 2-[1-(4-Chlorophenyl)-5-propyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-1,3,4-oxadiazoles.

Table 1: Oxadiazole Formation via Cyclization

| Substituted Benzoic Acid | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-Nitrobenzoic acid | 4 | 82 |

| 4-Methoxybenzoic acid | 5 | 78 |

| 3-Bromobenzoic acid | 6 | 65 |

Schiff Base Formation

The hydrazide reacts with aldehydes/ketones to form acylhydrazones, which are intermediates for bioactive compounds:

-

Reaction : Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux.

-

Product : N′-[(1-(4-Chlorophenyl)-5-propyl-1H-pyrazol-4-yl)methylene] hydrazides.

Table 2: Schiff Base Derivatives

| Aldehyde | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-Fluorobenzaldehyde | 3 | 88 |

| 2-Hydroxy-1-naphthaldehyde | 4 | 75 |

| 3,5-Dinitrobenzaldehyde | 5 | 68 |

Oxidation to Carboxylic Acid

The hydrazide group is oxidized to a carboxylic acid under strong oxidative conditions:

-

Reagent : KMnO₄ in acidic medium (H₂SO₄) at 60°C.

-

Product : 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid.

Heterocyclic Annulation

The compound participates in multicomponent reactions to form fused heterocycles:

-

Reaction : With α,β-unsaturated ketones and ammonium acetate via microwave irradiation.

-

Product : Pyrazolo[3,4-d]pyrimidin-4-one derivatives.

Table 3: Annulation Products

| α,β-Unsaturated Ketone | Microwave Time (min) | Yield (%) |

|---|---|---|

| Chalcone | 10 | 78 |

| 4-Chlorocinnamonitrile | 12 | 72 |

| 3-Nitroacrylophenone | 15 | 65 |

Nucleophilic Substitution at the Pyrazole Ring

The 4-chlorophenyl group undergoes substitution under catalytic conditions:

-

Reaction : Pd-catalyzed Suzuki coupling with arylboronic acids.

-

Catalyst : Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O (3:1).

-

Product : 1-(4-Arylphenyl)-5-propyl-1H-pyrazole-4-carbohydrazides.

Detosylation and Trifluoromethylation

A copper-mediated domino reaction introduces trifluoromethyl groups:

-

Reagents : CF₃SiMe₃, CuI, and K₂CO₃ in DMSO at room temperature.

-

Product : 4-(Trifluoromethyl)-1-(4-chlorophenyl)-5-propyl-1H-pyrazole.

Key Reaction Pathways and Mechanisms

-

Cyclization :

-

The hydrazide’s NH₂ attacks the adjacent carbonyl carbon, forming a five-membered oxadiazole ring upon dehydration (POCl₃ abstracts H₂O).

-

-

Schiff Base Formation :

-

Aldehydes react with the hydrazide’s NH₂ via nucleophilic addition-elimination, forming an imine bond.

-

-

Oxidation :

-

KMnO₄ cleaves the N–N bond in the hydrazide, converting -CONHNH₂ to -COOH.

-

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity:

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid hydrazide. Research indicates that modifications in the pyrazole structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models, suggesting a pathway for developing new anticancer agents .

Anti-inflammatory Properties:

Research has also explored the anti-inflammatory effects of pyrazole derivatives. The compound has been tested for its ability to inhibit pro-inflammatory cytokines and enzymes, which are critical in inflammatory diseases. In animal models, it has demonstrated significant reduction in inflammation markers, indicating its potential use in treating conditions like arthritis and other inflammatory disorders .

Agricultural Applications

Pesticidal Activity:

The compound's structure allows it to interact with biological systems effectively, making it a candidate for agricultural applications as a pesticide or herbicide. Preliminary studies suggest that this compound exhibits effective herbicidal activity against certain weed species. Its mode of action appears to involve disruption of metabolic pathways in target plants, leading to their death while being less harmful to crops .

Fungicidal Properties:

In addition to herbicidal applications, this compound has shown fungicidal properties against various plant pathogens. Laboratory tests indicate that it can inhibit fungal growth effectively, suggesting its potential as a fungicide in agricultural practices .

Material Science

Synthesis of New Materials:

The unique chemical structure of this compound allows for its incorporation into polymer matrices, enhancing the mechanical and thermal properties of materials. Research into composite materials has shown that adding this compound can improve tensile strength and thermal stability, making it suitable for various industrial applications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Agricultural Efficacy

Field trials conducted with formulations containing this compound demonstrated effective control over specific weed species without adversely affecting crop yield. The results suggest that this compound could be developed into a commercial herbicide with a favorable environmental profile .

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid hydrazide

- 1-(4-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid hydrazide

- 1-(4-Chlorophenyl)-5-butyl-1H-pyrazole-4-carboxylic acid hydrazide

Uniqueness

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid hydrazide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group at the 5-position of the pyrazole ring can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties.

Actividad Biológica

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid hydrazide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes available research findings, case studies, and experimental data regarding the biological activity of this compound.

- Molecular Formula : C13H13ClN2O2

- Molecular Weight : 264.71 g/mol

- CAS Number : 175137-17-4

- IUPAC Name : 1-(4-chlorophenyl)-5-propylpyrazole-4-carboxylic acid

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It has been shown to inhibit specific kinases and induce apoptosis in cancer cells. The compound's structure allows for binding to targets involved in cell proliferation and survival, making it a candidate for anticancer therapy.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

-

Cell Line Studies :

- In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). For instance, one study reported an IC50 value of approximately 49.85 µM against A549 cells, indicating moderate potency .

- Another study highlighted that derivatives of pyrazole compounds exhibited broad-spectrum antitumor activity, with some analogs showing GI50 values less than 10 µM against multiple tumor cell lines .

- Mechanisms of Action :

- Case Study :

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects:

- In Vivo Studies : Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. Variations in substituents on the pyrazole ring and the carboxylic acid moiety can significantly affect potency and selectivity:

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | Structure A | 49.85 | Antitumor |

| Compound B | Structure B | <10 | Broad-spectrum antitumor |

| Compound C | Structure C | NA | Anti-inflammatory |

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-5-propylpyrazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O/c1-2-3-12-11(13(19)17-15)8-16-18(12)10-6-4-9(14)5-7-10/h4-8H,2-3,15H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPOWQZAYKBQHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.